2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester
Overview
Description
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a pyrimidine derivative . Pyrimidine derivatives are well-known nitrogen-containing heterocyclic compounds that play an important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesized compound has been confirmed by single crystal X-ray diffraction studies .Molecular Structure Analysis
The title compound crystallizes in monoclinic space group P 2 1 / c with a = 8.5272 (11) Å, b = 17.774 (2) Å, c = 10.2732 (14) Å, β = 111.005 (2)° and Z = 4 . The number of weak but significant C–H···O, C–H···N, C–F··· π and π – π interactions take part, in the stability of the crystal packing .Chemical Reactions Analysis
Ab-initio and Density Functional Theory (DFT) calculations have been carried out for the title molecule using RHF/6-311G and B3LYP/6-311G basis set respectively without polarization function, predicting the optimized geometry which can well reproduce structural parameters .Scientific Research Applications
Synthesis and Chemical Reactions
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester serves as a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal and pharmaceutical applications. For instance, the compound has been involved in reactions leading to the synthesis of 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters through the fusion of 4-aryl-2,4-dioxobutanoic acids with 1H-tetrazol-5-amine and aromatic aldehydes (Gein, Gein, Tsyplyakova, & Panova, 2007). This synthesis pathway highlights the versatility of the compound in generating derivatives with potential biological activities.
Quantum Chemical Calculations and Crystal Structure Analysis
The compound has also been subjected to quantum chemical calculations and crystal structure analysis to understand its molecular properties better. In one study, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, a closely related compound, was examined through single crystal X-ray diffraction, and its interactions were analyzed using Hirshfeld surface analysis (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016). These studies provide insights into the electronic structure and potential reactivity of such compounds, contributing to the design of new drugs and materials.
Pharmaceutical Applications
Though the specific applications of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester in pharmaceuticals are not directly mentioned, derivatives of pyrimidine, including similar compounds, are known to exhibit a range of biological activities. For example, pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and antinociceptive activities, indicating the potential medicinal value of these compounds (Alam, Khan, Siddiqui, & Ahsan, 2010). Such research underscores the importance of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester and its derivatives in the development of new therapeutic agents.
Mechanism of Action
The calculated HOMO and LUMO energies show that charge transfer occurs in the molecule . To investigate the effect of different substituted groups on molecular conformation and hence on its pharmacology, the title compound redesigned with different halogens replacing fluorine of fluoro-phenyl ring and docked with human estrogen receptor (2IOK) and attempted to predict the best drug .
Future Directions
Pyrimidine derivatives, including 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester, have significant potential in medicinal and pharmaceutical applications . Future research could focus on further exploring the pharmacological effects of these compounds, their synthesis methods, and their structure-activity relationships .
properties
IUPAC Name |
methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOCFKNPWTZDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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